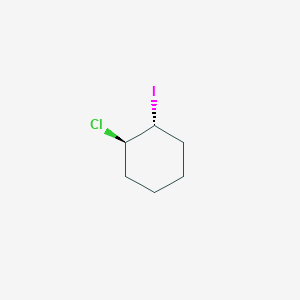

Cyclohexane, 1-chloro-2-iodo-, trans-

Description

Structural Classification and Nomenclature within Halocyclohexanes

trans-1-Chloro-2-iodocyclohexane is classified as a vicinal, disubstituted, halogenated cyclohexane (B81311). The term "vicinal" indicates that the two halogen substituents are located on adjacent carbon atoms (C-1 and C-2). "Disubstituted" signifies the presence of two non-hydrogen substituents on the cyclohexane ring. As a member of the halocyclohexane family, it is part of a broader class of compounds known as haloalkanes, where one or more hydrogen atoms of an alkane have been replaced by halogens. cdnsciencepub.com

The nomenclature of such compounds follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). For disubstituted cyclohexanes, the numbering of the carbon atoms in the ring begins with one of the substituted carbons and proceeds in the direction that gives the other substituent the lowest possible number. mit.edu The substituents are then listed in alphabetical order. masterorganicchemistry.com Therefore, in the case of trans-1-chloro-2-iodocyclohexane, "chloro" precedes "iodo" in the name. The prefix "trans" specifies the stereochemical relationship between the two substituents, indicating that they are on opposite sides of the ring's plane. The full IUPAC name, which also defines the absolute stereochemistry for a specific enantiomer, is (1R,2R)-1-chloro-2-iodocyclohexane. nih.gov

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value |

| Systematic Name | trans-1-Chloro-2-iodocyclohexane |

| IUPAC Name | (1R,2R)-1-chloro-2-iodocyclohexane |

| Molecular Formula | C₆H₁₀ClI |

| Molecular Weight | 244.50 g/mol |

| CAS Number | 33427-17-7 |

Stereochemical Significance of Vicinal Dihalocyclohexanes

The stereochemistry of trans-1,2-disubstituted cyclohexanes is of fundamental importance in organic chemistry, as it directly influences the molecule's stability and reactivity. youtube.com Like cyclohexane itself, trans-1-chloro-2-iodocyclohexane exists predominantly in a chair conformation to minimize angular and torsional strain. The "trans" configuration necessitates that the two substituents can exist in either a diequatorial (e,e) or a diaxial (a,a) arrangement, which are interconvertible through a process known as ring flipping. libretexts.orglibretexts.org

The conformational equilibrium between the diequatorial and diaxial forms is determined by the relative steric and electronic effects of the substituents. Generally, substituents prefer the equatorial position to avoid steric hindrance with the axial hydrogens on carbons 3 and 5, an unfavorable interaction known as 1,3-diaxial interaction. libretexts.org The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which represents the change in Gibbs free energy (ΔG°) for the equatorial-to-axial equilibrium. Larger A-values indicate a stronger preference for the equatorial position. libretexts.org

| Substituent | A-value (kJ/mol) |

| -Cl (Chloro) | ~2.2 |

| -I (Iodo) | ~2.6 |

Note: A-values can vary slightly depending on the experimental conditions and computational methods used.

Based on the A-values, both chlorine and iodine substituents have a preference for the equatorial position. In the diequatorial conformer of trans-1-chloro-2-iodocyclohexane, both bulky halogen groups avoid the destabilizing 1,3-diaxial interactions. libretexts.org Conversely, the diaxial conformer forces both halogens into the sterically crowded axial positions. Therefore, the diequatorial conformation is significantly more stable and is the predominant form at equilibrium.

However, in some trans-1,2-dihalocyclohexanes, particularly those with smaller, more electronegative halogens, the diaxial conformer can be surprisingly populated. nih.govresearchgate.net This is sometimes attributed to stabilizing hyperconjugative effects and electrostatic interactions between the two C-X bonds in the diaxial arrangement. For trans-1,2-dichlorocyclohexane (B1586812) and trans-1,2-dibromocyclohexane (B146542), studies have shown that the diaxial conformer is more preferred in the vapor phase, though the diequatorial form becomes more favored in solution. researchgate.net In the case of trans-1-chloro-2-iodocyclohexane, the large steric bulk of the iodine atom strongly disfavors the diaxial conformation, making the diequatorial form the overwhelmingly dominant species in all phases.

Research Landscape and Historical Context of Dihalocyclohexane Studies

The study of halogenated compounds has a long and rich history, intertwined with the very development of modern organic chemistry. The synthesis of urea (B33335) by Friedrich Wöhler in 1828 was a pivotal moment, disproving the theory of vitalism and opening the door to the laboratory synthesis of organic molecules. lumenlearning.com The subsequent decades saw rapid advances in understanding molecular structure, culminating in the concept of the tetrahedral carbon atom proposed by van't Hoff and Le Bel in 1874, which laid the foundation for stereochemistry.

The investigation of cyclohexane derivatives, and their conformations, gained significant momentum in the mid-20th century. Derek Barton's 1950 paper on the conformation of the steroid nucleus is a landmark in this field, for which he shared the Nobel Prize in Chemistry in 1969. His work established that the chemical reactivity of substituents on a cyclohexane ring is profoundly dependent on whether they occupy axial or equatorial positions.

Early research into dihalocyclohexanes focused on their synthesis and the characterization of their various isomers. Michael Faraday is credited with the first synthesis of a polychlorocyclohexane, hexachlorocyclohexane, as early as 1825. rsc.org Systematic studies on the conformational analysis of dihalocyclohexanes, like those conducted by LeFevre and coworkers, emerged later and provided crucial experimental data on the stereochemical preferences of these molecules. rsc.org These experimental studies, often employing techniques like NMR spectroscopy and dipole moment measurements, have been complemented by the development of computational chemistry, which allows for detailed theoretical calculations of conformational energies. nih.govrsc.org The study of compounds like trans-1-chloro-2-iodocyclohexane continues to be relevant for understanding fundamental principles of stereoelectronics and reaction mechanisms in alicyclic systems.

Structure

2D Structure

3D Structure

Properties

CAS No. |

33427-17-7 |

|---|---|

Molecular Formula |

C6H10ClI |

Molecular Weight |

244.50 g/mol |

IUPAC Name |

(1R,2R)-1-chloro-2-iodocyclohexane |

InChI |

InChI=1S/C6H10ClI/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m1/s1 |

InChI Key |

OPOFWSUPMXUVQB-PHDIDXHHSA-N |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)Cl)I |

Canonical SMILES |

C1CCC(C(C1)Cl)I |

Origin of Product |

United States |

Synthesis Methodologies for Trans 1 Chloro 2 Iodocyclohexane and Analogous Dihalocyclohexanes

Strategies for Enantioselective Synthesis

While the direct halogenation of achiral cyclohexene (B86901) yields the trans product, it results in a racemic mixture (an equal amount of both enantiomers). The development of methods to synthesize a single enantiomer of a chiral vicinal dihalide is a significant challenge in stereoselective synthesis. nih.gov This is typically achieved through catalyst or substrate control.

Enantioselective dihalogenation remains a less developed field compared to other halofunctionalizations. nih.gov The primary strategy involves using a chiral catalyst to control the formation of the halonium ion. A chiral catalyst can create a chiral environment around the alkene, causing the electrophilic halogen to preferentially add to one face of the double bond over the other. This leads to an excess of one enantiomer of the halonium ion, which then proceeds to form an enantioenriched product. nih.gov

Lewis base catalysis has shown promise in this area. Chiral Lewis bases, such as derivatives of cinchona alkaloids, can activate a dihalogen equivalent, making it a chiral electrophilic halogenating agent. nih.gov For instance, enantioselective bromochlorination of chalcones has been achieved with high enantiomeric ratios using a chiral Lewis base promoter. researchgate.net While challenging, these catalytic approaches represent the forefront of efforts to achieve enantiocontrolled synthesis of vicinal dihalides. nih.gov

Chiral auxiliaries offer another route. An auxiliary is a chiral molecule that is temporarily attached to the starting material. It directs the stereochemical course of a reaction and is later removed. By attaching a chiral auxiliary to a cyclohexene derivative, one face of the double bond can be sterically shielded, forcing the halogenating agent to attack from the opposite, less hindered face, thus controlling the absolute stereochemistry.

In substrate-controlled synthesis, an existing stereocenter on the starting material dictates the stereochemical outcome of the reaction. nih.gov If the cyclohexene ring already contains a chiral center, particularly near the double bond, it can influence the facial selectivity of the halogenation.

A large, sterically demanding substituent will block one face of the alkene, directing the incoming electrophilic halogen to the opposite face. nih.gov This diastereoselective approach is highly effective. For example, in a cyclohexene derivative with a bulky silyl (B83357) ether group, the formation of the chloronium ion occurs preferentially from the face opposite to this group. The subsequent anti-addition of the chloride ion leads to a single, predictable diastereomer of the product. nih.gov This method relies on the transfer of chirality from an existing stereocenter to the newly formed ones, providing excellent control over the relative and absolute stereochemistry of the dihalide product. nih.gov

Chiral Pool Approaches

The synthesis of specific, optically pure stereoisomers of halogenated cyclohexanes, such as the individual enantiomers of trans-1-chloro-2-iodocyclohexane, often leverages chiral pool strategies. This approach utilizes readily available, naturally occurring chiral molecules as starting materials to impart stereochemical control throughout the synthesis. By beginning with a molecule of known absolute configuration, the chirality can be transferred to the target molecule, bypassing the need for chiral resolution of a racemic mixture or complex asymmetric catalysis.

A prominent strategy in this area involves the use of cis-cyclohexadiene diols, which are versatile chiral synthons. elsevierpure.comresearchgate.net These diols can be produced in high enantiomeric purity through the microbial oxidation of aromatic substrates like benzene (B151609) or chlorobenzene. elsevierpure.com The existing stereocenters on the diol guide the stereochemistry of subsequent reactions. For instance, the hydroxyl groups can direct epoxidation or dihydroxylation reactions to a specific face of the molecule, establishing the required stereochemistry for the halogen substituents. Although the direct synthesis of trans-1-chloro-2-iodocyclohexane from these specific precursors is not extensively detailed in readily available literature, the principles of manipulating these diols are well-established for creating a wide array of chiral cyclohexane (B81311) derivatives.

Another example of a chiral pool approach involves starting with naturally abundant terpenoids or acids. rsc.org For example, compounds like (+)-podocarpic acid can be chemically modified through oxidative cleavage and functional group interconversions to generate chiral intermediates. rsc.org These intermediates can then be elaborated into cyclohexane-based structures. The synthetic sequence would involve establishing the cyclohexane ring with the desired stereocenters derived from the natural product's chiral framework, followed by the regioselective and stereoselective introduction of the chloro and iodo groups.

The general advantage of these methods is the reliable transfer of chirality from a low-cost, abundant natural product to a complex, value-added target molecule.

Interactive Table: Examples of Chiral Pool Starting Materials for Dihalocyclohexane Analogs

| Chiral Starting Material | Class | Potential Application in Synthesis |

| cis-1,2-Dihydroxycyclohexa-3,5-diene | Microbial Metabolite | Serves as a versatile chiral building block for introducing stereocenters onto a cyclohexane ring. elsevierpure.com |

| (+)-Podocarpic Acid | Diterpenoid | Can be modified to create chiral cyclohexane cores for further functionalization. rsc.org |

| (-)-8-Aminomenthol | Terpenoid Derivative | Used to prepare chiral ligands for asymmetric synthesis, which can be an alternative to direct chiral pool synthesis. uva.es |

Preparation of Deuterated Analogs for Mechanistic Probing

The synthesis of deuterated analogs of trans-1-chloro-2-iodocyclohexane and related compounds is a powerful tool for investigating reaction mechanisms. By selectively replacing hydrogen atoms with deuterium (B1214612), researchers can study kinetic isotope effects (KIEs), where the difference in mass between hydrogen and deuterium leads to different reaction rates. This provides insight into bond-breaking and bond-forming steps in the rate-determining stage of a reaction.

For instance, in elimination reactions (E2) of dihalocyclohexanes, the rate-determining step often involves the cleavage of a C-H bond anti-periplanar to the leaving group. Synthesizing a cyclohexane derivative with deuterium at this specific position would be expected to slow down the reaction if that C-D bond is indeed broken in the rate-determining step. Observing a significant primary KIE (kH/kD > 1) would provide strong evidence for this mechanism.

The preparation of these labeled compounds often involves using deuterated reagents at a specific stage of the synthesis. A general approach might involve:

Synthesis of a deuterated precursor: This could involve the reduction of a cyclohexanone (B45756) with a deuterium source like sodium borodeuteride (NaBD₄) to introduce deuterium at a specific carbon atom.

Introduction of functional groups: The deuterated alcohol could then be converted into an alkene.

Halogenation: The deuterated alkene would then undergo halogenation to introduce the chloro and iodo groups, preserving the position of the deuterium label.

Deuterium labeling is also invaluable for distinguishing between different reaction pathways and identifying transient intermediates. researchgate.net In substitution reactions, the absence of a KIE at a particular site can help rule out mechanisms that involve C-H bond cleavage at that position. Furthermore, labeled compounds are used as tracers in metabolic studies and for structural analysis of proteins in biological systems. mdpi.comnih.gov The use of deuterium can improve the metabolic stability of drug candidates by strengthening the carbon-deuterium bond compared to the carbon-hydrogen bond, a principle known as the "deuterium effect". mdpi.com

Interactive Table: Application of Deuterium Labeling in Mechanistic Studies

| Labeled Compound Structure (Example) | Mechanistic Question | Expected Observation |

| trans-1-Chloro-2-iodocyclohexane-3-d₁ | Is the C-H bond at C3 broken in the rate-determining step of an E2 reaction? | A primary kinetic isotope effect (kH/kD > 1) would be observed if this bond is broken. |

| trans-1-Chloro-2-iodocyclohexane-1-d₁ | Does C-H bond cleavage at C1 occur during a substitution reaction at that carbon? | Absence of a significant KIE would suggest the C-H bond is not broken in the rate-determining step. |

| General Deuterated Analog | What is the metabolic fate of the compound? | The deuterium label acts as a tracer that can be followed using techniques like mass spectrometry. mdpi.com |

Mechanistic Studies of Transformations Involving Trans 1 Chloro 2 Iodocyclohexane

β-Elimination (E1 and E2) Reactions

Elimination reactions of trans-1-chloro-2-iodocyclohexane can proceed through either a concerted (E2) or a stepwise (E1) mechanism, each with distinct stereochemical and regiochemical outcomes dictated by the reaction conditions and the substrate's conformational preferences.

Conformational Requirements for E2 Elimination: Anti-Coplanar Geometry (Diaxial Orientation)

The E2 reaction is highly stereospecific, requiring a specific spatial arrangement of the departing proton and leaving group. For an E2 reaction to occur in a cyclohexane (B81311) system, both the β-hydrogen and the leaving group must be in axial positions, resulting in an anti-coplanar (or anti-periplanar) geometry. libretexts.orgkhanacademy.org This trans-diaxial arrangement allows for the smooth overlap of the C-H and C-X (halogen) sigma orbitals in the transition state, facilitating the formation of the new π-bond. libretexts.org

In the case of trans-1-chloro-2-iodocyclohexane, the cyclohexane ring exists in two chair conformations that are in equilibrium. For an E2 elimination to proceed, the molecule must adopt a conformation where one of the halogens and a hydrogen on an adjacent carbon are both in axial positions. libretexts.org The more stable conformation of a trans-1,2-disubstituted cyclohexane typically has both substituents in equatorial positions to minimize steric strain. However, for the E2 reaction to take place, the ring must flip to a less stable conformation where the substituents are in axial positions. libretexts.orgkhanacademy.org This conformational requirement presents an energy barrier that must be overcome for the E2 reaction to occur. libretexts.org

Stereochemical Outcomes and Regioselectivity (e.g., Zaitsev vs. Hofmann Product Formation)

The regioselectivity of E2 reactions in substituted cyclohexanes is often governed by the availability of anti-coplanar β-hydrogens, a factor that can supersede Zaitsev's rule. libretexts.org Zaitsev's rule predicts the formation of the more substituted (and generally more stable) alkene as the major product. orgoreview.comchadsprep.com However, if the β-hydrogen required for Zaitsev elimination cannot achieve a trans-diaxial orientation with the leaving group, the reaction will be forced to proceed via the abstraction of a different, conformationally accessible β-hydrogen, leading to the less substituted Hofmann product. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com

In trans-1-chloro-2-iodocyclohexane, elimination can theoretically lead to two constitutional isomers: 1-chloro-2-cyclohexene or 3-iodocyclohexene (if iodine is the leaving group), or 1-iodo-2-cyclohexene or 3-chlorocyclohexene (B1361376) (if chlorine is the leaving group). The actual product distribution will depend on which leaving group departs and which β-hydrogen is accessible for abstraction in the required anti-coplanar arrangement. The steric bulk of the base used can also influence the regiochemical outcome, with bulkier bases favoring the formation of the Hofmann product due to their preferential attack on the less sterically hindered proton. orgoreview.comchemistrysteps.com

Relative Leaving Group Abilities and Their Impact on Elimination Pathways

The rate of an elimination reaction is significantly influenced by the ability of the leaving group to depart. In general, weaker bases are better leaving groups. When comparing the halogens, the leaving group ability increases down the group in the periodic table. spcmc.ac.in This trend is attributed to the increasing stability of the resulting halide anion as its size and polarizability increase.

Table 1: Relative Leaving Group Ability of Halides

| Leaving Group | Conjugate Acid pKa | Relative Rate of Substitution |

| I⁻ | -10 | ~100,000 |

| Br⁻ | -9 | ~10,000 |

| Cl⁻ | -7 | ~200 |

| F⁻ | 3.2 | 1 |

Data is generalized and can vary with substrate and reaction conditions.

For trans-1-chloro-2-iodocyclohexane, the iodide ion (I⁻) is a significantly better leaving group than the chloride ion (Cl⁻). Consequently, under conditions favoring elimination, the C-I bond is more likely to break than the C-Cl bond. Therefore, the primary elimination products would be expected to be 1-chlorocyclohexene (B1361362) and 3-chlorocyclohexene. The specific ratio of these products would be determined by the conformational factors discussed in the previous sections.

Carbocation Intermediates and Rearrangements in E1 Reactions

The E1 reaction proceeds through a two-step mechanism involving the initial formation of a carbocation intermediate. libretexts.org This reaction is favored by polar protic solvents and is not stereospecific in the same way as the E2 reaction, as the leaving group departs before the proton is abstracted. libretexts.org For trans-1-chloro-2-iodocyclohexane, the formation of the carbocation would preferentially occur at the carbon bearing the better leaving group, the iodine atom.

Once the carbocation is formed, it can undergo several transformations before deprotonation to form the alkene. One common transformation is rearrangement to a more stable carbocation. youtube.com For instance, a secondary carbocation may undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable tertiary carbocation. In the case of the carbocation formed from trans-1-chloro-2-iodocyclohexane, rearrangement possibilities would need to be considered.

The regioselectivity of the E1 reaction is generally governed by Zaitsev's rule, leading to the formation of the more substituted alkene as the major product. orgoreview.comchadsprep.com This is because the deprotonation step is not subject to the strict stereochemical constraints of the E2 reaction, allowing for the formation of the thermodynamically more stable product. orgoreview.comchemistrysteps.com

Nucleophilic Substitution (S_N1 and S_N2) Reactions

Nucleophilic substitution reactions of trans-1-chloro-2-iodocyclohexane can also proceed via either a concerted (S_N2) or a stepwise (S_N1) pathway, with the stereochemical outcome being a key diagnostic feature for the operative mechanism.

Stereochemical Inversion and Retention in S_N2 and S_N1 Pathways

The S_N2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). libretexts.orgpearson.com This leads to a Walden inversion of the stereochemistry at the reaction center. libretexts.org For an S_N2 reaction to occur on a cyclohexane ring, the nucleophile must approach the carbon atom from the axial direction if the leaving group is equatorial, and from the equatorial direction if the leaving group is axial.

In contrast, the S_N1 reaction proceeds through a planar carbocation intermediate. libretexts.org The nucleophile can then attack this intermediate from either face, leading to a mixture of stereoisomers with both retention and inversion of configuration. Often, a slight preference for the inversion product is observed. libretexts.org

A significant consideration in the nucleophilic substitution reactions of trans-1-chloro-2-iodocyclohexane is the potential for neighboring group participation (NGP) by the iodine atom. dalalinstitute.com When the chlorine atom acts as the leaving group, the lone pairs on the adjacent iodine atom can act as an internal nucleophile, attacking the carbon bearing the chlorine in an intramolecular S_N2 fashion. This results in the formation of a bridged iodonium (B1229267) ion intermediate. dalalinstitute.com

The external nucleophile then attacks this bridged intermediate. The attack occurs at one of the two carbons of the iodonium ion, also via an S_N2 mechanism. This second S_N2 attack results in an inversion of configuration at the carbon being attacked. However, because the initial formation of the iodonium ion also involved an inversion of configuration at the carbon bearing the chlorine, the net result of these two successive inversions is retention of configuration in the final product. dalalinstitute.com This anchimeric assistance by the iodine atom can also lead to a significant rate enhancement compared to a similar system without a participating neighboring group. dalalinstitute.com

The effectiveness of halogens as neighboring groups decreases in the order I > Br > Cl. spcmc.ac.in Therefore, in trans-1-chloro-2-iodocyclohexane, the participation of the iodine atom is a highly probable and important mechanistic pathway in nucleophilic substitution reactions where chloride is the leaving group.

Competition between Substitution and Elimination Reactions

The reactivity of trans-1-chloro-2-iodocyclohexane is dominated by the competition between substitution (SN2) and elimination (E2) pathways. libretexts.org Several factors govern this competition, including the structure of the substrate, the nature of the attacking species, and the reaction conditions. For this specific molecule, elimination is generally the favored pathway, a tendency driven by the stereoelectronic requirements of the cyclohexane chair conformation. libretexts.orglibretexts.org

The E2 mechanism requires an anti-periplanar arrangement between a β-hydrogen and the leaving group. masterorganicchemistry.com In a cyclohexane system, this translates to a trans-diaxial orientation. libretexts.orgkhanacademy.org trans-1-Chloro-2-iodocyclohexane can exist in two chair conformations. In one conformer, both the chlorine and iodine atoms are in equatorial positions. In the other, they are both in axial positions. The E2 reaction proceeds through the less stable diaxial conformer.

A critical feature of this molecule is the presence of two potential leaving groups: chloride and iodide. Iodide is a significantly better leaving group than chloride due to its lower basicity and the weaker carbon-iodine bond. Consequently, the predominant reaction is the elimination of hydrogen iodide (HI). The base will preferentially abstract a proton that is in a trans-diaxial position relative to the iodine atom, leading to the formation of 1-chlorocyclohexene as the major product. Elimination of hydrogen chloride (HCl) is a much slower, minor pathway because it requires the departure of a poorer leaving group.

Substitution reactions (SN2) are sterically hindered in cyclohexane systems and are generally outcompeted by the E2 pathway, especially when strong bases are used. libretexts.org If substitution were to occur, it would preferentially happen at the carbon bearing the better leaving group (iodine).

| Reaction Pathway | Required Condition | Leaving Group | Primary Product | Relative Likelihood |

|---|---|---|---|---|

| E2 Elimination | Anti-periplanar H and I (trans-diaxial) | Iodide (I⁻) | 1-Chlorocyclohexene | Major |

| E2 Elimination | Anti-periplanar H and Cl (trans-diaxial) | Chloride (Cl⁻) | 3-Iodocyclohexene | Minor |

| SN2 Substitution | Backside attack at C-I | Iodide (I⁻) | cis-1-Chloro-2-(nucleophile)cyclohexane | Minor/Negligible |

| SN2 Substitution | Backside attack at C-Cl | Chloride (Cl⁻) | cis-2-Iodo-1-(nucleophile)cyclohexane | Very Unlikely |

Influence of Nucleophile/Base Strength and Solvent Polarity

The outcome of the reaction is highly sensitive to the character of the nucleophile/base and the polarity of the solvent. libretexts.orglibretexts.org

Nucleophile/Base Strength:

Strong, sterically hindered bases , such as potassium tert-butoxide (KOtBu), overwhelmingly favor the E2 elimination pathway. libretexts.org Their bulkiness prevents them from acting as nucleophiles, and their high basicity facilitates proton abstraction, leading almost exclusively to 1-chlorocyclohexene.

Strong, non-hindered bases , like sodium ethoxide (NaOEt), also predominantly yield the E2 product. chemistrysteps.com While they are also good nucleophiles, the stereoelectronic favorability of elimination in this substrate ensures it remains the dominant pathway.

Weak bases that are good nucleophiles , such as cyanide (CN⁻) or azide (B81097) (N₃⁻), could potentially lead to a greater proportion of SN2 product. However, even with these reagents, elimination often remains a significant competitive pathway.

Solvent Polarity:

Polar aprotic solvents (e.g., DMSO, DMF) are effective at solvating cations but not anions. This leaves the anionic base less solvated and thus more reactive, accelerating the rate of E2 reactions. libretexts.org

Polar protic solvents (e.g., ethanol, water) can solvate both the cation and the anionic base through hydrogen bonding. libretexts.orgyoutube.com This solvation shell around the base can decrease its effective strength, potentially slowing the E2 reaction. However, these solvents also stabilize the transition states of both elimination and substitution reactions. For trans-1-chloro-2-iodocyclohexane, the E2 pathway is expected to prevail across most common solvent systems when a strong base is employed.

| Nucleophile/Base | Solvent Type | Favored Pathway | Expected Major Product |

|---|---|---|---|

| Potassium tert-butoxide | Polar Aprotic (e.g., THF) | E2 | 1-Chlorocyclohexene |

| Sodium ethoxide | Polar Protic (e.g., Ethanol) | E2 | 1-Chlorocyclohexene |

| Sodium cyanide | Polar Aprotic (e.g., DMSO) | Competition (E2 favored, SN2 possible) | 1-Chlorocyclohexene, cis-1-Chloro-2-cyanocyclohexane |

Theoretical Approaches to Reaction Mechanisms

Molecular Orbital Theory and Symmetry Analysis of Concerted Processes

The E2 reaction of trans-1-chloro-2-iodocyclohexane is a concerted process, meaning bond breaking and bond forming occur in a single, synchronous step. libretexts.org This can be effectively analyzed using Frontier Molecular Orbital (FMO) theory and symmetry considerations.

The key orbital interaction in the E2 transition state is the overlap between the highest occupied molecular orbital (HOMO) of the base (its lone pair of electrons) and the lowest unoccupied molecular orbital (LUMO) of the alkyl halide substrate. More specifically, the reaction involves the donation of electron density from the base's HOMO into the antibonding orbital (σ) of the C-H bond being broken. Simultaneously, for the reaction to proceed to form a π-bond, the developing p-orbital on the β-carbon must overlap constructively with the antibonding orbital (σ) of the carbon-leaving group bond (C-X).

This requirement for continuous orbital overlap dictates the stereochemistry of the reaction. The anti-periplanar (trans-diaxial) arrangement of the β-hydrogen and the leaving group allows for the most effective overlap of the relevant orbitals: the σC-H, the two developing p-orbitals, and the σ*C-X. quora.com This alignment ensures a smooth, low-energy transition from reactants to the alkene product.

In trans-1-chloro-2-iodocyclohexane, there are two relevant antibonding orbitals to consider: σC-I and σC-Cl. The carbon-iodine bond is longer and weaker than the carbon-chlorine bond. This results in the σC-I orbital being lower in energy than the σC-Cl orbital. According to FMO theory, the smaller the energy gap between the interacting orbitals (in this case, the electron density from the breaking C-H bond and the σC-X LUMO), the stronger the interaction and the lower the activation energy. Therefore, the transition state involving the lower-energy σC-I orbital is favored, providing a theoretical basis for the preferential elimination of HI.

Computational Modeling of Transition States and Reaction Energetics

Computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms. rsc.org Using methods like Density Functional Theory (DFT), it is possible to model the entire potential energy surface for the reactions of trans-1-chloro-2-iodocyclohexane. researchgate.net

Modeling Transition States: Researchers can calculate the precise three-dimensional structure of the E2 transition state. youtube.com For the elimination of HI, the model would depict a structure where the base is partially bonded to the axial β-hydrogen, the C-H bond is elongated, a π-bond is beginning to form between the two ring carbons, and the C-I bond is significantly stretched and partially broken. Key parameters such as bond lengths, bond angles, and atomic charges in this fleeting state can be determined.

Reaction Energetics: By calculating the energies of the reactants, transition states, and products, a complete reaction energy profile can be constructed. A primary output of such a study is the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to occur.

Computational models would compare the activation energies for all possible pathways:

E2 elimination of HI: Involves the diaxial conformer and abstraction of a proton anti to the iodine.

E2 elimination of HCl: Involves the same diaxial conformer and abstraction of a proton anti to the chlorine.

SN2 substitution at C-I: Nucleophilic attack at the carbon bonded to iodine.

SN2 substitution at C-Cl: Nucleophilic attack at the carbon bonded to chlorine.

The calculations would invariably show that the activation energy for the E2 elimination of HI is the lowest among all possibilities. This lower energy barrier is a direct consequence of the superior leaving group ability of iodide and the stability of the corresponding transition state, as predicted by molecular orbital theory. This provides quantitative validation for the experimental observation that 1-chlorocyclohexene is the major product.

| Reaction Pathway | Relative Calculated ΔG‡ (kJ/mol) | Predicted Rate |

|---|---|---|

| E2 Elimination (HI) | Low | Fastest |

| E2 Elimination (HCl) | High | Slow |

| SN2 Substitution (at C-I) | Moderate-High | Slow |

| SN2 Substitution (at C-Cl) | Very High | Very Slow |

Stereochemical and Conformational Analysis of Trans 1 Chloro 2 Iodocyclohexane

Cyclohexane (B81311) Chair Conformation and Ring Flipping Dynamics

The cyclohexane ring predominantly adopts a chair conformation, which minimizes both angle strain (by maintaining near-tetrahedral bond angles) and torsional strain (by staggering all adjacent carbon-hydrogen bonds). This conformation is not static; it undergoes a rapid process known as ring flipping or chair-chair interconversion. During this process, one chair conformer converts into another, and in doing so, all axial substituents become equatorial, and all equatorial substituents become axial.

For an unsubstituted cyclohexane molecule, the two chair conformers are identical in energy. However, for a substituted cyclohexane like trans-1-chloro-2-iodocyclohexane, the two chair conformers resulting from a ring flip are diastereomeric and thus differ in energy. The equilibrium between these two conformers is determined by the relative stability of each, which is primarily influenced by the spatial arrangement of the substituents. The energy barrier for this ring flip in cyclohexane is approximately 10 kcal/mol, allowing for rapid interconversion at room temperature.

Axial-Equatorial Preferences of Halogen Substituents in 1,2-Dihalocyclohexanes

In trans-1,2-disubstituted cyclohexanes, the two substituents can either both be in equatorial positions (diequatorial or 'ee') or both be in axial positions (diaxial or 'aa'). The ring flip interconverts these two forms. The position of this equilibrium is a sensitive function of the nature of the substituents.

The conformational preference of a halogen substituent on a cyclohexane ring is a balance between its steric bulk, which disfavors the more sterically hindered axial position, and electronic effects such as hyperconjugation. Generally, larger substituents prefer the more spacious equatorial position to avoid steric clashes with other atoms. Based on atomic size, iodine is significantly larger than chlorine.

However, in trans-1,2-dihalocyclohexanes, an interesting trend emerges where the diaxial conformer can be surprisingly stable, and in some cases, even more stable than the diequatorial conformer. This counterintuitive preference is often attributed to the anomeric effect and stabilizing hyperconjugative interactions. For trans-1-chloro-2-iodocyclohexane, it has been reported that the diaxial form is the predominant conformer in the equilibrium. cdnsciencepub.com The free energy difference (ΔG°) for the diequatorial to diaxial equilibrium is approximately 0.24 kcal/mol, favoring the diaxial arrangement. cdnsciencepub.com This suggests that the stabilizing electronic interactions in the diaxial form outweigh the expected steric repulsions.

Theoretical studies on similar molecules, such as trans-1,2-dichlorocyclohexane (B1586812), also predict a preference for the diaxial conformer. acs.org This preference is influenced by the solvent, with more polar solvents sometimes favoring the conformer with the larger dipole moment. In many trans-1,2-dihalocyclohexanes, the diaxial conformer has a smaller dipole moment than the diequatorial one.

The stability of cyclohexane conformers is significantly impacted by two primary types of steric strain: 1,3-diaxial interactions and gauche strain.

1,3-Diaxial Interactions: In the diaxial conformer of trans-1-chloro-2-iodocyclohexane, the axial chlorine atom experiences repulsive steric interactions with the two axial hydrogen atoms at the C3 and C5 positions (relative to the chlorine at C1). Similarly, the axial iodine atom at C2 interacts with the axial hydrogens at C4 and C6. These interactions are a major source of destabilization for axial substituents.

Gauche Strain: In the diequatorial conformer, the chloro and iodo substituents are in a gauche relationship to each other, similar to the gauche conformer of butane. This proximity can lead to van der Waals repulsion between the electron clouds of the two halogen atoms. However, in the case of trans-1-chloro-2-iodocyclohexane, the preference for the diaxial form indicates that the destabilizing gauche interaction between the equatorial chloro and iodo groups, combined with other factors, is greater than the destabilizing 1,3-diaxial interactions in the alternative conformer. cdnsciencepub.com

A qualitative comparison of the two chair conformers of trans-1-chloro-2-iodocyclohexane highlights the subtle balance of forces:

Diequatorial (ee) Conformer:

Stabilizing Factors: Both bulky substituents are in the less sterically hindered equatorial positions.

Diaxial (aa) Conformer:

Stabilizing Factors: The C-Cl and C-I bonds are anti-periplanar, minimizing the dipole-dipole repulsion between them. Stabilizing hyperconjugative interactions may occur between the axial C-H bonds and the anti-periplanar C-X (X=Cl, I) antibonding orbitals. nih.gov

Destabilizing Factors: Both halogen substituents are in the sterically crowded axial positions, leading to 1,3-diaxial interactions with axial hydrogens.

The experimental observation that the diaxial conformer is more stable for trans-1-chloro-2-iodocyclohexane underscores the importance of electronic and electrostatic effects, which can override simple steric considerations. cdnsciencepub.com

Spectroscopic Investigations of Stereochemistry and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the quantitative study of conformational equilibria in solution. By analyzing chemical shifts and spin-spin coupling constants, particularly at different temperatures, detailed information about the geometry and relative populations of different conformers can be obtained.

Conformational Equilibria:

The equilibrium constant (K) between the diaxial and diequatorial conformers can be determined using ¹H NMR. At low temperatures, the ring flip becomes slow on the NMR timescale, and separate signals for each conformer can be observed. The relative areas of these signals directly correspond to the population of each conformer, from which the free energy difference (ΔG°) can be calculated using the equation ΔG° = -RTlnK.

A key parameter in the ¹H NMR spectrum for conformational analysis is the vicinal coupling constant (³JHH) between adjacent protons. The magnitude of this coupling is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.

In the diaxial conformer , the methine protons (H-C-Cl and H-C-I) are equatorial. The coupling between an axial and an equatorial proton (³Jae) is typically small (2-5 Hz).

In the diequatorial conformer , the methine protons are axial. The coupling between two adjacent axial protons (³Jaa) is large (8-13 Hz).

At room temperature, where ring flipping is rapid, an averaged spectrum is observed. The observed coupling constant (Jobs) is a weighted average of the coupling constants for the individual conformers:

Jobs = (P_aa * J_aa) + (P_ee * J_ee)

where P_aa and P_ee are the mole fractions of the diaxial and diequatorial conformers, respectively, and J_aa and J_ee are the characteristic coupling constants for each. By measuring Jobs and using established values for pure axial-axial and equatorial-equatorial couplings, the relative populations of the two conformers can be determined.

Activation Parameters:

Variable-temperature NMR studies can also be used to determine the activation parameters for the ring-flipping process. As the temperature is lowered, the rate of interconversion decreases, and the NMR signals for the individual conformers broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and then sharpen into separate signals at lower temperatures.

By analyzing the lineshape of the NMR signals as a function of temperature, the rate constant (k) for the ring flip at different temperatures can be calculated. The activation energy (ΔG‡) for the process can then be determined using the Eyring equation. For related cyclohexane systems, these barriers are typically in the range of 10-12 kcal/mol.

The following table summarizes the expected ¹H NMR parameters for the methine protons in the two conformers of trans-1-chloro-2-iodocyclohexane.

| Conformer | H1/H2 Position | Expected ³J(H1,H2) | Description |

| Diequatorial | Axial | Large (8-13 Hz) | Anti-periplanar relationship between H1 and H2. |

| Diaxial | Equatorial | Small (2-5 Hz) | Gauche relationship between H1 and H2. |

Vibrational Spectroscopy (Infrared and Raman) for Conformational Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for elucidating the conformational isomers of molecules. Each conformer of a molecule possesses a unique set of vibrational modes, giving rise to a characteristic "fingerprint" in the vibrational spectrum. By analyzing the vibrational spectra of a sample, it is possible to identify the conformers present and, in many cases, to determine their relative populations.

In the case of trans-1-chloro-2-iodocyclohexane, the two primary chair conformations are the diequatorial (e,e) and the diaxial (a,a) forms. These two conformers are expected to exhibit distinct vibrational spectra due to the different local symmetries and steric environments of the chloro and iodo substituents.

Key Differentiating Vibrational Modes:

C-Cl and C-I Stretching Frequencies: The carbon-halogen stretching frequencies are particularly sensitive to the conformational state. Generally, the C-X (X = halogen) stretching frequency for an axial substituent is lower than that for an equatorial one. This difference arises from the differing force constants of the bonds in the two orientations.

Ring Vibrations: The vibrational modes of the cyclohexane ring are also influenced by the orientation of the substituents. These complex vibrations, often found in the "fingerprint region" of the IR spectrum (below 1500 cm⁻¹), can provide further evidence for the presence of specific conformers.

A hypothetical data table illustrating how vibrational data could be presented for the conformational analysis of trans-1-chloro-2-iodocyclohexane is shown below. The values are illustrative and based on general trends observed for similar compounds.

| Vibrational Mode | Expected Frequency (cm⁻¹) - (e,e) Conformer | Expected Frequency (cm⁻¹) - (a,a) Conformer | Spectroscopic Method |

| C-I Stretch | ~600 - 650 | ~550 - 600 | IR, Raman |

| C-Cl Stretch | ~700 - 750 | ~650 - 700 | IR, Raman |

| CH₂ Wagging/Twisting | Varies | Varies | IR, Raman |

| Cyclohexane Ring Deformations | Varies | Varies | IR, Raman |

Note: This table is illustrative. Actual experimental values would be required for a definitive analysis.

The presence of distinct bands for each conformer allows for the study of the conformational equilibrium. The relative intensities of these bands can be used to determine the equilibrium constant and the Gibbs free energy difference (ΔG°) between the conformers.

X-ray Crystallography for Solid-State Conformation Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of a compound, it is possible to determine the precise arrangement of atoms, bond lengths, bond angles, and torsional angles.

For trans-1-chloro-2-iodocyclohexane, an X-ray crystallographic study would unambiguously determine which conformation—diequatorial or diaxial—is preferred in the crystalline phase. In the solid state, molecules typically adopt the lowest energy conformation, and intermolecular packing forces can also play a significant role in stabilizing a particular conformer.

A comprehensive search of crystallographic databases did not yield a specific crystal structure for trans-1-chloro-2-iodocyclohexane. However, based on studies of other trans-1,2-disubstituted cyclohexanes, it is possible to predict the likely outcome. For many such compounds, the diequatorial conformer is found to be more stable and is the one observed in the crystal lattice. This preference is generally attributed to the smaller steric strain in the diequatorial arrangement.

A hypothetical table of crystallographic data that would be obtained from such a study is presented below to illustrate the type of information that would be generated.

| Parameter | Illustrative Value (e,e) Conformer | Illustrative Value (a,a) Conformer |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pnma |

| C-C-C Bond Angles (average) | ~111° | ~111° |

| C-C-Cl Bond Angle | ~110° | ~109° |

| C-C-I Bond Angle | ~112° | ~110° |

| Cl-C1-C2-I Torsional Angle | ~180° | ~180° |

| C-Cl Bond Length | ~1.80 Å | ~1.82 Å |

| C-I Bond Length | ~2.14 Å | ~2.16 Å |

Note: This table contains hypothetical data for illustrative purposes.

The determination of the solid-state conformation via X-ray crystallography would provide a crucial benchmark for understanding the intrinsic conformational preferences of the molecule, which can then be compared with its behavior in solution as studied by other techniques like NMR and vibrational spectroscopy.

Advanced Spectroscopic and Computational Characterization of Dihalocyclohexanes

High-Resolution NMR Techniques for Complex Spin Systems

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational equilibrium of trans-1,2-dihalocyclohexanes in solution. nih.gov Due to the rapid interconversion between the diequatorial and diaxial conformers at room temperature, the observed NMR spectrum is a population-weighted average of the spectra of the individual conformers. The analysis of proton (¹H) NMR spectra, particularly the vicinal coupling constants (³JHH), provides deep insight into the conformational preferences. nih.gov

The magnitude of the ³JHH coupling constant between the protons on C-1 and C-2 is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.

In the diaxial (aa) conformer, the H-1 and H-2 protons are anti-periplanar, with a dihedral angle of approximately 180°. This geometry results in a large coupling constant, typically in the range of 8-13 Hz.

In the diequatorial (ee) conformer, the H-1 and H-2 protons have a gauche relationship, with a dihedral angle of approximately 60°. This leads to a much smaller coupling constant, typically 2-5 Hz.

By measuring the observed, time-averaged coupling constant (Jobs), one can determine the mole fraction of each conformer in the equilibrium. The symmetric nature of many dihalocyclohexanes can lead to complex, higher-order spin systems that require spectral simulation for accurate analysis of the coupling constants. nih.gov For trans-1-chloro-2-iodocyclohexane, the differing electronegativities of the chlorine and iodine atoms would result in a complex and non-symmetrical spectrum, allowing for the potential extraction of coupling constants through advanced 1D and 2D NMR experiments. nih.gov

| Proton Relationship | Typical Dihedral Angle (θ) | Typical Coupling Constant (Hz) |

|---|---|---|

| Axial-Axial (Jaa) | ~180° | 8 - 13 |

| Axial-Equatorial (Jae) | ~60° | 2 - 5 |

| Equatorial-Equatorial (Jee) | ~60° | 2 - 5 |

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are essential for obtaining detailed information on the geometry and relative energies of the conformers of dihalocyclohexanes. nih.gov Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and particularly Density Functional Theory (DFT) have been successfully applied to these systems. researchgate.nettaylorfrancis.com The choice of functional and basis set is crucial for obtaining accurate results, with hybrid functionals like B3LYP combined with large, flexible basis sets such as 6-311+G** often being employed for halogenated hydrocarbons. nih.gov

These calculations can provide optimized geometries for both the diequatorial and diaxial conformers of trans-1-chloro-2-iodocyclohexane, yielding precise data on bond lengths, bond angles, and dihedral angles. Furthermore, the electronic energies of each conformer can be calculated to predict their relative stability in the gas phase. For other trans-1,2-dihalocyclohexanes, such as the dichloro- derivative, calculations have shown significant differences in the C-X bond lengths and C-C-X bond angles between the aa and ee forms. nih.gov For instance, in trans-1,2-dichlorocyclohexane (B1586812), the C-Cl bond is calculated to be longer in the axial position compared to the equatorial position. nih.gov

| Parameter | Diaxial (aa) Conformer | Diequatorial (ee) Conformer |

|---|---|---|

| C-C Bond Length (Å) | 1.535 | 1.530 |

| C-Cl Bond Length (Å) | 1.823 | 1.812 |

| ∠C-C-Cl Angle (°) | 107.5 | 111.9 |

| τ(Cl-C-C-Cl) Dihedral Angle (°) | 178.9 | -60.0 |

The conformational equilibrium of dihalocyclohexanes is known to be sensitive to the solvent environment. nih.gov Computational methods, particularly those incorporating a Polarizable Continuum Model (PCM), are used to simulate the effect of the solvent on the relative energies of the conformers. researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution.

Generally, the diequatorial conformer of trans-1,2-dihalocyclohexanes has a larger molecular dipole moment than the diaxial conformer. Consequently, polar solvents are expected to preferentially stabilize the ee form, shifting the equilibrium in its favor. This has been demonstrated computationally and experimentally for compounds like trans-1,2-dichlorocyclohexane and trans-1,2-dibromocyclohexane (B146542). nih.gov In the vapor phase, the aa conformer is often more stable or of similar stability to the ee conformer, but in polar solvents like DMSO, the equilibrium can shift dramatically to favor the ee conformer. nih.gov The diaxial preference in less polar environments is often explained by stabilizing hyperconjugative interactions. nih.gov

| Compound | Vapour Phase | Carbon Tetrachloride (CCl₄) | Dimethyl Sulfoxide (DMSO) |

|---|---|---|---|

| trans-1,2-difluorocyclohexane | 0.10 | -0.63 | -1.91 |

| trans-1,2-dichlorocyclohexane | 0.95 | 0.36 | -0.80 |

| trans-1,2-dibromocyclohexane | 1.40 | 0.93 | -0.05 |

Mass Spectrometry and Dissociative Photoionization Studies for Thermochemistry and Fragmentation Mechanisms

Mass spectrometry (MS) provides critical information about a molecule's mass and its fragmentation patterns upon ionization. For trans-1-chloro-2-iodocyclohexane, electron ionization (EI) would produce a molecular ion (M⁺˙) that is energetically unstable and prone to fragmentation. The fragmentation pathways are dictated by the relative strengths of the chemical bonds and the stability of the resulting fragments.

Given the bond energies (C-I < C-Br < C-Cl), the weakest bond in the molecule is the carbon-iodine bond. Therefore, the most prominent initial fragmentation pathway is expected to be the homolytic cleavage of the C-I bond to lose an iodine radical.

Key expected fragmentation processes include:

α-Cleavage: The primary fragmentation would be the loss of the iodine radical (•I, 127 Da), leading to a prominent peak at [M-127]⁺. Loss of a chlorine radical (•Cl, 35/37 Da) to give an [M-35]⁺ or [M-37]⁺ peak is also possible but likely less favorable.

Elimination: The loss of neutral molecules such as hydrogen chloride (HCl, 36/38 Da) or hydrogen iodide (HI, 128 Da) can occur, leading to peaks at [M-36]⁺ and [M-128]⁺, respectively.

Ring Cleavage: The cyclohexyl cation formed after halogen loss can undergo further rearrangements and ring-opening fragmentations, leading to a complex pattern of smaller fragment ions in the lower mass region.

The mass spectrum of the closely related trans-1,2-dichlorocyclohexane shows characteristic peaks corresponding to the loss of a chlorine atom ([M-Cl]⁺) and the subsequent loss of HCl. nist.gov For trans-1-chloro-2-iodocyclohexane, the isotopic signature of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would be observable for any fragments containing a chlorine atom.

| m/z Value | Proposed Fragment Ion | Origin |

|---|---|---|

| 244/246 | [C₆H₁₀ClI]⁺˙ | Molecular Ion |

| 209/211 | [C₆H₁₀I]⁺ | [M - Cl]⁺ |

| 117 | [C₆H₁₀Cl]⁺ | [M - I]⁺ |

| 116 | [C₆H₉I]⁺˙ | [M - HCl]⁺˙ |

| 81 | [C₆H₉]⁺ | [M - I - HCl]⁺ or [M - Cl - HI]⁺ |

Advanced Diffraction and Scattering Methods

While X-ray diffraction is the definitive method for determining the structure of crystalline solids, gas-phase electron diffraction is a powerful technique for the structural elucidation of volatile molecules like dihalocyclohexanes. researchgate.net This method provides highly accurate measurements of bond lengths, bond angles, and torsional angles for molecules in the gas phase, free from intermolecular interactions present in solution or the solid state.

Studies on trans-1,2-dichlorocyclohexane and trans-1,2-difluorocyclohexane have successfully used electron diffraction to determine the geometries of both the aa and ee conformers present in the gas-phase equilibrium. nih.gov The results provide experimental validation for the structures predicted by quantum chemical calculations. For example, these studies confirmed that the axial C-Cl bond is longer than the equatorial C-Cl bond and that the ring is slightly flattened in the aa conformer compared to the ee conformer. nih.govresearchgate.net Such an analysis on trans-1-chloro-2-iodocyclohexane would provide definitive structural data to compare with computational models.

| Parameter | Diaxial (aa) Conformer | Diequatorial (ee) Conformer |

|---|---|---|

| ⟨C-C⟩ Bond Length (Å) | 1.525(4) | 1.525(6) |

| C-Cl Bond Length (Å) | 1.806(2) | 1.787(2) |

| ∠C-C-Cl Angle (°) | 107.3(3) | 111.5(3) |

| ∠C-C-C Angle (°) | 113.9(5) | 111.6(5) |

| τ(Cl-C-C-Cl) Dihedral Angle (°) | 165.3(9) | -59.4(9) |

Advanced Spectroscopic Techniques for In Situ and Operando Studies

The characterization of dihalocyclohexanes, such as trans-1-chloro-2-iodocyclohexane, has traditionally relied on ex situ analytical methods where the sample is analyzed under static, often non-representative conditions. However, to fully understand the dynamic behavior, conformational changes, and reactivity of such molecules, advanced in situ and operando spectroscopic techniques are indispensable. These methods allow for the real-time monitoring of molecular properties under actual reaction or process conditions, providing a window into transient intermediates and structural evolution that is otherwise inaccessible. mt.comuniroma1.it

While specific operando studies on trans-1-chloro-2-iodocyclohexane are not extensively documented in public literature, the application of established techniques can be detailed to illustrate their potential for elucidating its complex behavior. Methodologies such as vibrational spectroscopy (FTIR and Raman) and X-ray Absorption Spectroscopy (XAS) are particularly well-suited for this purpose.

Operando Vibrational Spectroscopy: Probing Conformational Dynamics

The trans-1-chloro-2-iodocyclohexane molecule exists as a dynamic equilibrium between two chair conformations: the diaxial (a,a) and the diequatorial (e,e) conformers. The relative stability and population of these conformers are influenced by factors such as solvent, temperature, and pressure. Operando vibrational spectroscopy provides a powerful tool to monitor this equilibrium in real time.

Fourier-Transform Infrared (FTIR) Spectroscopy: By employing an Attenuated Total Reflection (ATR) probe, in situ FTIR spectroscopy can continuously record the infrared spectrum of a solution of trans-1-chloro-2-iodocyclohexane as conditions are varied. xjtu.edu.cnresearchgate.net The C-Cl and C-I stretching vibrations are particularly sensitive to their axial or equatorial position, exhibiting distinct frequencies for each conformer.

Axial C-X bonds (where X is a halogen) typically absorb at lower frequencies compared to their equatorial counterparts due to hyperconjugative effects.

Equatorial C-X bonds absorb at higher frequencies.

By monitoring the characteristic absorption bands for each conformer, one can quantify their relative concentrations and study the thermodynamics of the conformational equilibrium. For instance, a temperature-ramping experiment could be designed to observe shifts in the equilibrium, allowing for the determination of enthalpy (ΔH°) and entropy (ΔS°) differences between the (a,a) and (e,e) forms.

Illustrative Research Findings: The table below presents hypothetical data from an operando ATR-FTIR experiment designed to study the effect of solvent polarity on the conformational equilibrium of trans-1-chloro-2-iodocyclohexane at a constant temperature. The relative intensities of the axial and equatorial C-Cl stretch bands are used to estimate the population of each conformer.

| Solvent | Dielectric Constant (ε) | ν(C-Cl)axial (cm-1) | ν(C-Cl)equatorial (cm-1) | Estimated Population of (e,e) Conformer (%) |

|---|---|---|---|---|

| Carbon Tetrachloride | 2.2 | 685 | 730 | 65 |

| Toluene | 2.4 | 684 | 731 | 68 |

| Tetrahydrofuran (THF) | 7.6 | 682 | 733 | 85 |

| Acetonitrile | 37.5 | 680 | 735 | 92 |

This hypothetical data illustrates that as solvent polarity increases, the equilibrium shifts to favor the more polar diequatorial conformer.

In Situ X-ray Absorption Spectroscopy (XAS): An Element-Specific Probe

X-ray Absorption Spectroscopy (XAS) is an ideal technique for in situ studies because it is element-specific and sensitive to the local geometric and electronic structure around a specific atom. rsc.orgnih.gov For trans-1-chloro-2-iodocyclohexane, separate experiments could probe the environment around the chlorine atom (Cl K-edge) and the iodine atom (I L-edge).

X-ray Absorption Near Edge Structure (XANES): This region of the spectrum provides information about the oxidation state and coordination geometry of the absorbing atom. mdpi.com During a chemical reaction, such as a reductive dehalogenation, changes in the XANES spectra would indicate alterations in the electronic structure of the halogen as the C-X bond breaks.

Extended X-ray Absorption Fine Structure (EXAFS): This region provides precise information about the bond distances, coordination number, and identity of the neighboring atoms. researchgate.net For instance, EXAFS could be used to measure the C-Cl and C-I bond lengths in situ and detect the formation of reaction intermediates.

Illustrative Research Findings: Consider a scenario where trans-1-chloro-2-iodocyclohexane is undergoing a Grignard reagent formation reaction. In situ XAS at the I L-edge could be used to monitor the cleavage of the C-I bond and the formation of the new C-Mg bond. The following table shows plausible data that could be extracted from such an experiment.

| Reaction Time (minutes) | Absorbing Atom | Dominant Species | First Shell Path | Bond Distance (Å) | Coordination Number (N) |

|---|---|---|---|---|---|

| 0 | Iodine (I) | trans-1-chloro-2-iodocyclohexane | I-C | 2.14 | 1.0 |

| 15 | Iodine (I) | Reaction Intermediate | I-Mg | 2.75 | 0.4 |

| 60 | Iodine (I) | Magnesium Iodide (byproduct) | I-Mg | 2.81 | ~4-6 |

These illustrative findings demonstrate how in situ XAS can track the transformation of the iodine atom's local environment from being bonded to a single carbon to coordinating with magnesium in the final inorganic byproduct, providing direct evidence of the reaction pathway.

The synergy between these advanced spectroscopic techniques and computational modeling, such as Density Functional Theory (DFT), is crucial for interpreting the complex data generated. nih.gov Calculated vibrational frequencies and theoretical XAS spectra for proposed intermediates and conformers provide the basis for assigning experimental features, enabling a comprehensive understanding of the structure and reactivity of trans-1-chloro-2-iodocyclohexane under real-world conditions.

Applications of Vicinal Dihalocyclohexanes in Advanced Organic Synthesis

Precursors in Multi-Step Synthetic Sequences

trans-1-Chloro-2-iodocyclohexane is a highly useful starting material in synthetic sequences that require precise control over reactivity and stereochemistry. Its utility stems from the differential reactivity of the carbon-iodine and carbon-chlorine bonds and the rigid conformational nature of the cyclohexane (B81311) scaffold.

Alkyne Synthesis via Double Dehydrohalogenation

One of the primary applications of vicinal dihalides is in the synthesis of alkynes through a double dehydrohalogenation reaction. chemistrysteps.comyoutube.com This process involves two sequential elimination reactions, typically of the E2 type, to form two new pi bonds, resulting in a triple bond. chemistrysteps.comlibretexts.org The reaction requires a strong base, with sodium amide (NaNH₂) in liquid ammonia (B1221849) being a common and effective choice. chemistrysteps.commasterorganicchemistry.com

The mechanism proceeds in two distinct steps. In the first step, the strong base abstracts a proton from a carbon adjacent to one of the halogens. This is followed by the elimination of the halide on the neighboring carbon to form a vinyl halide intermediate. libretexts.orgmasterorganicchemistry.com A second equivalent of the base then removes the remaining vinyl proton, and the second halide is eliminated to form the alkyne. youtube.commasterorganicchemistry.com

For trans-1-chloro-2-iodocyclohexane, the chair conformation of the cyclohexane ring places the hydrogens and halogens in the required anti-periplanar orientation for an efficient E2 elimination. The reaction with at least two equivalents of a strong base like NaNH₂ leads to the formation of the highly reactive intermediate, cyclohexyne (B14742757).

Table 1: Double Dehydrohalogenation of trans-1-chloro-2-iodocyclohexane

| Reactant | Reagent | Intermediate | Product | Reaction Type |

| trans-1-chloro-2-iodocyclohexane | 2 eq. NaNH₂ | 1-chlorocyclohexene (B1361362) / 1-iodocyclohexene | Cyclohexyne | Double E2 Elimination |

Intermediate in Stereoselective Functionalization of Cyclic Systems

The stereochemistry of a starting material is crucial in directing the outcome of a reaction, a principle central to stereoselective synthesis. masterorganicchemistry.com trans-1-Chloro-2-iodocyclohexane, with its well-defined spatial arrangement of substituents, is an excellent intermediate for the stereoselective introduction of new functional groups onto the cyclohexane ring.

The trans configuration ensures that the two halogen atoms occupy axial positions in one of the chair conformations, which can influence the trajectory of incoming nucleophiles or the geometry of elimination products. For instance, substitution reactions can be controlled to produce specific diastereomers. The inherent chirality of the molecule—properly named (1R,2R)-1-chloro-2-iodocyclohexane or its (1S,2S) enantiomer—makes it a valuable precursor in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. nih.gov Synthetic strategies can leverage the existing stereocenters to induce new ones with a high degree of control, a foundational concept in the synthesis of pharmaceuticals and other bioactive molecules.

Chiral Building Blocks and Chiral Recognition Studies

As an inherently chiral molecule, enantiomerically pure forms of trans-1-chloro-2-iodocyclohexane serve as valuable chiral building blocks. nih.gov In asymmetric synthesis, such building blocks are incorporated into a larger molecule to construct complex, stereochemically rich targets. The cyclohexane scaffold provides a rigid and predictable three-dimensional structure, which is often desirable in the design of molecules that interact with biological systems, such as enzymes or receptors.

The use of chiral diamines, often derived from chiral diaminocyclohexane, is well-established in asymmetric catalysis, highlighting the utility of the cyclohexane backbone in creating effective chiral environments. researchgate.net While not a diamine itself, trans-1-chloro-2-iodocyclohexane represents a precursor that could be converted into a variety of chiral ligands or auxiliaries. These chiral auxiliaries can guide the stereochemical course of a reaction and are then cleaved from the product, having fulfilled their role of inducing asymmetry. researchgate.net Furthermore, the defined spatial arrangement of the chloro and iodo groups could be exploited in chiral recognition studies, where a host molecule selectively binds to one enantiomer of a guest molecule.

Role in the Elaboration of Complex Molecular Architectures

The ability to generate highly reactive intermediates is a powerful tool for building complex molecular architectures. As discussed, the double dehydrohalogenation of trans-1-chloro-2-iodocyclohexane yields cyclohexyne. Due to significant ring strain, cyclohexyne is a potent dienophile and dipolarophile and readily participates in cycloaddition reactions, such as the Diels-Alder reaction.

This reactivity allows chemists to rapidly construct polycyclic systems. For example, cyclohexyne can be trapped in situ with a diene (e.g., furan, cyclopentadiene) to create bicyclic and tricyclic frameworks that are common motifs in natural products. This strategy provides a streamlined pathway to increase molecular complexity from a relatively simple starting material. The vicinal dihalide, therefore, acts as a stable precursor to a transient species that is key to the elaboration of intricate molecular scaffolds.

Utility in Heteroatom Functionalization

The significant difference in the reactivity of the C-I and C-Cl bonds allows for selective heteroatom functionalization. The carbon-iodine bond is longer and weaker than the carbon-chlorine bond, making iodide a much better leaving group in nucleophilic substitution reactions.

This differential reactivity enables a stepwise functionalization strategy. A nucleophile, such as an amine, thiol, or alkoxide, can be introduced selectively at the carbon that originally bore the iodine atom, leaving the chlorine atom untouched. The resulting chlorosubstituted cyclohexane can then undergo a second, different functionalization reaction at the carbon bearing the chlorine, often under more forcing conditions. This chemoselectivity is highly valuable in multi-step synthesis, as it minimizes the need for protecting group manipulations and allows for the efficient and controlled introduction of different functionalities.

Table 2: Potential Selective Heteroatom Functionalization Reactions

| Nucleophile (Nu⁻) | Expected Initial Product (Selective Substitution of Iodide) | Potential Subsequent Product (Substitution of Chloride) |

| R-O⁻ (Alkoxide) | trans-1-alkoxy-2-chlorocyclohexane | cis- or trans-1,2-dialkoxycyclohexane |

| R-S⁻ (Thiolate) | trans-1-chloro-2-(alkylthio)cyclohexane | cis- or trans-1-(alkylthio)-2-(arylthio)cyclohexane |

| R₂NH (Amine) | trans-1-chloro-2-(dialkylamino)cyclohexane | cis- or trans-1,2-bis(dialkylamino)cyclohexane |

| N₃⁻ (Azide) | trans-1-azido-2-chlorocyclohexane | cis- or trans-1,2-diazidocyclohexane |

Q & A

Basic Research Questions

Q. How can the trans configuration of 1-chloro-2-iodo-cyclohexane be experimentally confirmed?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to analyze coupling constants (-values) between protons on adjacent carbons. In trans-1,2-disubstituted cyclohexanes, diaxial protons exhibit larger -values (8–12 Hz) compared to axial-equatorial or diequatorial protons. Nuclear Overhauser Effect (NOE) experiments can further validate spatial proximity of substituents. X-ray crystallography provides definitive confirmation by resolving the 3D arrangement of chlorine and iodine .

Q. What safety protocols are critical when handling halogenated cyclohexanes like trans-1-chloro-2-iodo-cyclohexane?

- Methodology : Follow cyclohexane safety guidelines (e.g., use <100 mL without PI approval, prioritize fume hoods) . Adapt protocols for halogen-specific hazards:

- Iodine : Use gloves to prevent dermal absorption; avoid light exposure to minimize decomposition.

- Chlorine : Ensure rigorous waste disposal for halogenated organics.

- Monitor vapor pressure and volatility using gas chromatography (GC) for lab air quality .

Q. How does the trans configuration influence the compound’s physical properties (e.g., melting point, solubility)?

- Methodology : Compare experimental data (melting point, solubility in cyclohexane/water) with computational predictions (e.g., COSMO-RS). Trans-1,2-disubstituted cyclohexanes typically exhibit lower solubility in polar solvents due to reduced dipole moments compared to cis isomers. Differential scanning calorimetry (DSC) can quantify phase transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.